1-((4-(Decyloxy)phenyl)amino)anthraquinone
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Overview
Description
1-((4-(Decyloxy)phenyl)amino)anthraquinone is a synthetic organic compound with the molecular formula C30H33NO3. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals . The compound features a decyloxy group attached to a phenyl ring, which is further connected to an anthraquinone moiety through an amino linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Decyloxy)phenyl)amino)anthraquinone typically involves the reaction of 1-aminoanthraquinone with 4-(decyloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-((4-(Decyloxy)phenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The decyloxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-((4-(Decyloxy)phenyl)amino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance pigments and coatings.
Mechanism of Action
The mechanism of action of 1-((4-(Decyloxy)phenyl)amino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- 1-((4-(Methoxy)phenyl)amino)anthraquinone
- 1-((4-(Ethoxy)phenyl)amino)anthraquinone
- 1-((4-(Butoxy)phenyl)amino)anthraquinone
Uniqueness
1-((4-(Decyloxy)phenyl)amino)anthraquinone is unique due to its long decyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes . This makes it particularly useful in applications requiring high solubility in non-polar solvents and strong membrane association .
Properties
CAS No. |
85720-77-0 |
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Molecular Formula |
C30H33NO3 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-(4-decoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H33NO3/c1-2-3-4-5-6-7-8-11-21-34-23-19-17-22(18-20-23)31-27-16-12-15-26-28(27)30(33)25-14-10-9-13-24(25)29(26)32/h9-10,12-20,31H,2-8,11,21H2,1H3 |
InChI Key |
RLTLYWLNLOBLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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